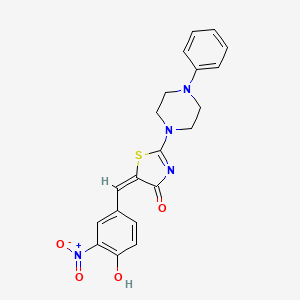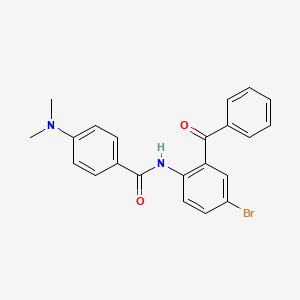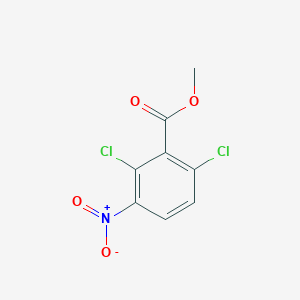![molecular formula C17H18F5N3O2 B2412994 1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097916-33-9](/img/structure/B2412994.png)
1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione” is a complex organic molecule. It has a molecular formula of C17H22F2N2O . The structure includes a piperidine ring and an imidazolidine-2,4-dione group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups. It includes a piperidine ring, which is a common feature in many pharmaceutical compounds . The 3,4-difluorophenyl group is a common motif in medicinal chemistry, known for its bioisosteric properties .Physical and Chemical Properties Analysis
This compound has a molecular weight of 308.37 g/mol . It has a computed XLogP3-AA value of 2.4, suggesting it has moderate lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 3 .Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Properties : A series of compounds similar to the specified chemical structure, specifically 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, were synthesized and evaluated for their in vitro antibacterial and antifungal activities. These compounds showed good activity against gram-positive bacteria and exhibited excellent antifungal activity against Aspergillus niger and A. flavus, with some compounds demonstrating superior activity compared to commercially available drugs like fluconazole (Prakash et al., 2011).
Antifungal and Solubility Properties
- Antifungal Compound Solubility and Thermodynamics : Another study focused on a novel antifungal compound from the 1,2,4-triazole class, showing poor solubility in buffer solutions and better solubility in alcohols. This study provided insights into the compound's solubility thermodynamics and partitioning processes, suggesting a preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Hypoglycemic Activity
- Design and Hypoglycemic Activity : Research on imidazopyridine thiazolidine-2,4-diones, closely related to the compound of interest, has demonstrated significant hypoglycemic activity in vitro and in vivo. This class of compounds was evaluated for its effect on insulin-induced adipocyte differentiation and its hypoglycemic activity in diabetic mice, highlighting their therapeutic potential (Oguchi et al., 2000).
Chemosensitizer for Antibiotic Effectiveness
- Chemosensitization of Staphylococcus aureus : A study on amine derivatives of 5-aromatic imidazolidine-4-ones, including piperazine derivatives, evaluated their ability to enhance the effectiveness of antibiotics against methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives significantly increased the efficacy of β-lactam antibiotics and ciprofloxacin against resistant strains, suggesting a potential role in combating antibiotic resistance (Matys et al., 2015).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F5N3O2/c18-13-2-1-11(7-14(13)19)8-23-5-3-12(4-6-23)24-9-15(26)25(16(24)27)10-17(20,21)22/h1-2,7,12H,3-6,8-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBLKKQTZRCPED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)CC3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-2-(m-tolyl)oxazole](/img/structure/B2412911.png)

![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)
![Methyl 2-methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2412916.png)

![3-[3-(4-Tert-butylphenyl)-4-formylpyrazol-1-yl]propanenitrile](/img/structure/B2412918.png)


![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)
![Ethyl 2-[(6-bromopyridin-2-yl)sulfanyl]acetate](/img/structure/B2412926.png)
![N-[3-[4-(3-Bromophenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2412927.png)
![[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2412928.png)

![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)
